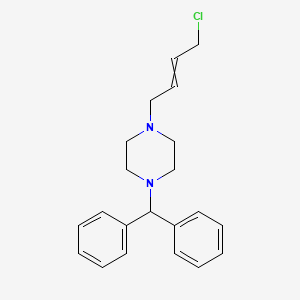![molecular formula C6H8OS B14311664 2-Thiabicyclo[2.2.1]heptan-5-one CAS No. 112897-57-1](/img/structure/B14311664.png)
2-Thiabicyclo[2.2.1]heptan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Thiabicyclo[221]heptan-5-one is a bicyclic compound containing a sulfur atom as part of its structure
Vorbereitungsmethoden
2-Thiabicyclo[2.2.1]heptan-5-one can be synthesized from bio-based olefin carboxylic acid. The synthetic route involves the preparation of a bridged bicyclic thiolactone monomer, which can be achieved in an 80% yield at a 50-gram scale . The reaction conditions typically involve the use of specific catalysts and controlled environments to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-Thiabicyclo[2.2.1]heptan-5-one undergoes various chemical reactions, including oxidation and polymerization. For instance, when treated with hydrogen peroxide, it forms diastereomeric sulfoxides. Further oxidation with peracetic acid leads to the formation of a sulfone . The compound can also be polymerized using organocatalysts to produce stereoregular polymers .
Wissenschaftliche Forschungsanwendungen
2-Thiabicyclo[2.2.1]heptan-5-one has significant applications in scientific research, particularly in the development of high-performance polythioesters. These polythioesters exhibit high crystallinity, chemical recyclability, and mechanical strength, making them suitable for various industrial applications . The compound’s unique structure allows for the design of polymers with tunable properties, which can be used in creating sustainable and recyclable materials .
Wirkmechanismus
The mechanism of action of 2-Thiabicyclo[2.2.1]heptan-5-one involves its ability to undergo polymerization and oxidation reactions. The sulfur atom in its structure plays a crucial role in these reactions, allowing the compound to form stable polymers and oxidized products. The molecular targets and pathways involved include the interaction with specific catalysts and oxidizing agents, which facilitate the formation of desired products .
Vergleich Mit ähnlichen Verbindungen
2-Thiabicyclo[2.2.1]heptan-5-one can be compared with other bicyclic compounds such as 7-oxabicyclo[2.2.1]heptane and 2-azabicyclo[2.2.1]heptane. These compounds share similar bicyclic structures but differ in the heteroatoms present (oxygen and nitrogen, respectively). The presence of sulfur in this compound imparts unique chemical properties, such as enhanced reactivity towards oxidation and polymerization .
Eigenschaften
CAS-Nummer |
112897-57-1 |
|---|---|
Molekularformel |
C6H8OS |
Molekulargewicht |
128.19 g/mol |
IUPAC-Name |
2-thiabicyclo[2.2.1]heptan-5-one |
InChI |
InChI=1S/C6H8OS/c7-6-2-5-1-4(6)3-8-5/h4-5H,1-3H2 |
InChI-Schlüssel |
VHEGFADWROGXQP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC(=O)C1CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


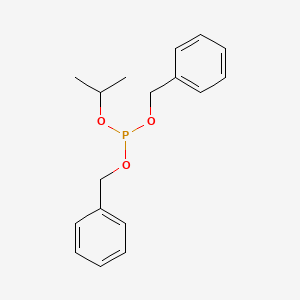
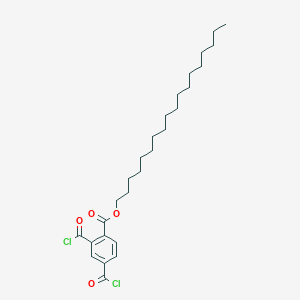
![4-Nitrophenyl 2-[(benzyloxy)imino]butanoate](/img/structure/B14311605.png)
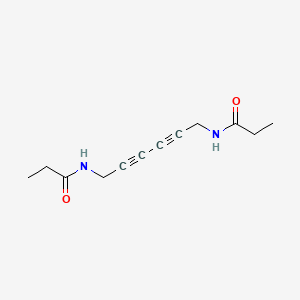
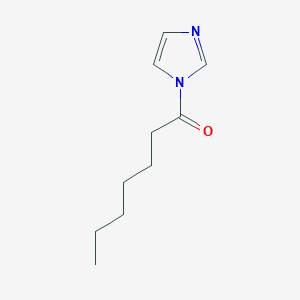
![8H-Quinazolino[4,3-b]quinazolin-8-one, 5,6-dihydro-](/img/structure/B14311621.png)
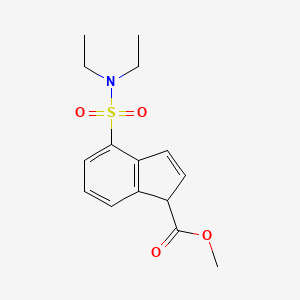
![4-(Chloromethyl)-1,2-bis[(2-methoxyethoxy)methoxy]benzene](/img/structure/B14311638.png)
![4-[(2-Chloroethyl)(methyl)amino]-3-methylbenzaldehyde](/img/structure/B14311639.png)
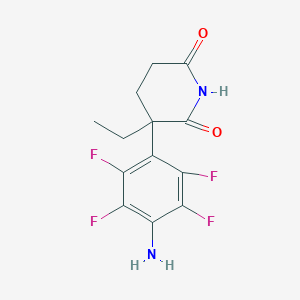
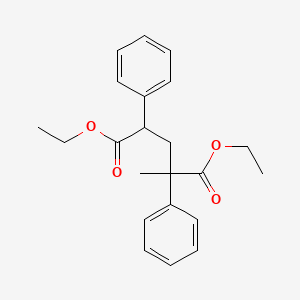
![Glycine, N-[2-[bis(2-aminoethyl)amino]ethyl]-](/img/structure/B14311651.png)
![2-Methyl-1-[3-(trimethylsilyl)prop-2-yn-1-yl]piperidine](/img/structure/B14311653.png)
